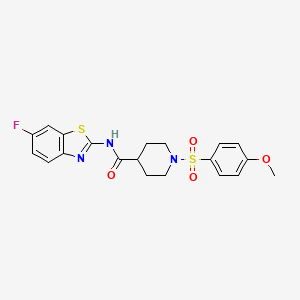

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S2/c1-28-15-3-5-16(6-4-15)30(26,27)24-10-8-13(9-11-24)19(25)23-20-22-17-7-2-14(21)12-18(17)29-20/h2-7,12-13H,8-11H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEZPRQJRIFHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzothiazole moiety substituted with a fluorine atom, a piperidine ring, and a methoxybenzenesulfonyl group. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown potent inhibitory effects against various cancer cell lines. A study highlighted that certain benzothiazole derivatives demonstrated selective cytotoxicity against lung and breast cancer cells, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. In particular, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE by related compounds has been documented, with IC50 values indicating strong activity .

Antibacterial Activity

The antibacterial properties of compounds containing piperidine and benzothiazole moieties have been well-documented. Studies have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with the compound exhibiting effective inhibition through mechanisms that disrupt bacterial cell wall synthesis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : The compound's structure allows it to bind effectively to various enzyme active sites, enhancing its inhibitory potential.

- Molecular Docking Studies : Computational studies suggest that the compound fits well into the binding sites of target proteins, which is crucial for its enzymatic inhibition and anticancer activity .

Study on Anticancer Efficacy

In a recent study investigating the anticancer efficacy of similar compounds, it was found that derivatives with the benzothiazole structure exhibited significant apoptosis-inducing capabilities in human cancer cell lines. The study utilized flow cytometry and Western blot analyses to confirm apoptotic pathways activated by these compounds .

Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of piperidine derivatives, revealing that certain modifications significantly enhanced AChE inhibition. The study reported IC50 values ranging from 0.63 µM to 2.14 µM for various synthesized compounds, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Substituents

Compounds sharing the N-(benzothiazol-2-yl)-piperidine-4-carboxamide backbone but differing in sulfonyl group substituents (Table 1) highlight critical structure-activity and synthesis trends:

Table 1: Comparison of Sulfonyl-Substituted Analogs

Key Findings :

- Electron-Donating Groups : Methoxy (target compound) and dimethylphenyl (4–22) substituents are associated with higher yields (75% for 4–22), suggesting improved synthetic efficiency compared to electron-withdrawing groups like trifluorophenyl (16% yield for 4–26) .

- Steric and Electronic Effects : Chloro and bromo substituents (e.g., 4–10, 4–11) exhibit moderate yields (47–72%), while bulky or highly electronegative groups (e.g., 4–26) reduce reactivity .

Benzothiazole Derivatives with Heterocyclic Modifications

Compounds with benzothiazole cores but differing in substituents or linker groups (Table 2) reveal functional group impacts:

Table 2: Benzothiazole Core Modifications

Key Findings :

- Fluoro vs. Methoxy analogs (e.g., ) could offer better solubility but reduced electrophilicity.

- Linker Diversity : Replacing the piperidine-carboxamide with a benzamide (e.g., N-(1,2,3-thiadiazol-5-yl)benzamide ) alters conformational flexibility, which may affect target engagement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide?

- Methodological Answer : Synthesis typically involves sequential coupling of the benzothiazole and piperidine-carboxamide moieties. Key steps include:

- Benzothiazole formation : Condensation of 2-aminothiophenol derivatives with fluorinated carbonyl precursors under oxidative conditions (e.g., using H₂O₂ or iodine) .

- Sulfonylation : Reaction of the piperidine intermediate with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

- Critical Parameters : Temperature control (<5°C during sulfonylation) and solvent choice (DMF for coupling, DCM for sulfonylation) significantly impact yield and purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for benzothiazole) and sulfonyl/piperidine backbone signals (δ 3.1–3.8 ppm for methoxy groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M+H]⁺ = 452.09) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by AUC) .

Q. What in vitro assays are appropriate for initial biological activity screening?

- Recommended Assays :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

- Resolution Strategies :

- SAR Analysis : Compare substituent effects (e.g., 6-fluoro vs. 6-chloro benzothiazole analogs) on target binding using molecular docking (e.g., AutoDock Vina) .

- Metabolic Stability : Assess hepatic microsomal stability (t₁/₂ > 30 min in human liver microsomes) to rule out false negatives due to rapid degradation .

- Off-Target Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify promiscuous binding .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Crystallization Protocol :

- Solvent System : Vapor diffusion with 2:1 methanol/water mixture .

- Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<1.5 Å) data.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding network analysis .

Q. How can in vivo pharmacokinetic challenges (e.g., low oral bioavailability) be addressed?

- Optimization Approaches :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the piperidine nitrogen to enhance solubility .

- Formulation : Nanoemulsions (e.g., Tween-80/soybean lecithin) to improve Cₘₐₓ by 3-fold in rodent models .

- Metabolite Tracking : LC-MS/MS to identify phase I/II metabolites in plasma and urine .

Data Contradiction & Validation

Q. How should researchers validate conflicting cytotoxicity results across cell lines?

- Validation Framework :

- Dose-Response Repetition : Triplicate experiments with independent compound batches to confirm IC₅₀ trends .

- Apoptosis Markers : Western blot for caspase-3/9 activation to distinguish cytotoxic vs. cytostatic effects .

- ROS Assays : Measure reactive oxygen species (e.g., DCFH-DA probe) to assess oxidative stress contributions .

Q. What computational tools can predict off-target interactions for this compound?

- Tools & Workflows :

- SwissTargetPrediction : Input SMILES string to prioritize kinase and protease targets .

- Molecular Dynamics : GROMACS simulations (50 ns) to evaluate binding pocket stability .

- ADMET Prediction : ADMETlab 2.0 to forecast BBB permeability and CYP450 inhibition risks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.